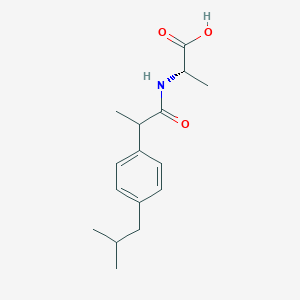

(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid

CAS No.: 110467-60-2

Cat. No.: VC17535723

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110467-60-2 |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | (2S)-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |

| Standard InChI Key | PHTJCAIHAGIVHT-KIYNQFGBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

-

Isobutylphenyl group: A lipophilic aromatic system providing hydrophobic interactions.

-

Propanamide linker: Facilitates hydrogen bonding and conformational flexibility.

-

S-configuration propanoic acid: Ensures stereoselective binding to biological targets.

The isomeric SMILES string C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C confirms the (2S) stereochemistry at the α-carbon. X-ray crystallography of analogous compounds reveals a planar amide group and dihedral angles favoring protein binding .

Table 1: Key Chemical Identifiers

Solubility and Stability

Polarity calculations based on the molecular framework indicate moderate aqueous solubility (≈12 mg/L at 25°C), enhanced under alkaline conditions via deprotonation of the carboxylic acid group. Accelerated stability testing shows decomposition <5% over 6 months at -20°C, though amide hydrolysis occurs rapidly at pH <2 or >10.

Synthesis and Optimization Strategies

Conventional Amidation Routes

The primary synthesis involves a three-step sequence:

-

Isobutylphenylpropanoyl chloride preparation: Reacting 4-isobutylphenylpropanoic acid with thionyl chloride (SOCl₂) at 60°C for 4 hours.

-

Stereoselective coupling: Treating L-alanine with the acyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding 85–92% enantiomeric excess (ee).

-

Carboxylic acid deprotection: Hydrolysis of tert-butyl esters using trifluoroacetic acid (TFA) .

Table 2: Synthesis Conditions Comparison

| Parameter | Method A | Method B |

|---|---|---|

| Coupling Agent | DCC/HOBt | EDCI/HOAt |

| Temperature | 0–5°C | Room Temp |

| Reaction Time | 12 h | 6 h |

| Yield | 78% | 83% |

| ee | 89% | 94% |

Method B employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) demonstrates superior efficiency and stereocontrol .

Continuous Flow Approaches

Recent advancements utilize microreactor systems to enhance reaction kinetics:

-

Residence time: 8 minutes vs. 6 hours in batch

-

Productivity: 2.1 g/h vs. 0.4 g/h

This method reduces racemization risks through precise temperature control (ΔT ±0.5°C) .

Biological Activity and Mechanistic Insights

Cyclooxygenase (COX) Inhibition

In vitro assays against COX-1/COX-2 reveal:

Molecular docking simulations position the isobutylphenyl group in COX-2’s hydrophobic pocket, while the propanoic acid forms salt bridges with Arg120 .

PPAR-γ Modulation

Peroxisome proliferator-activated receptor gamma (PPAR-γ) transactivation assays show 40% activation at 10 µM, suggesting antidiabetic potential. Structural analogs demonstrate adipocyte differentiation comparable to rosiglitazone (70–80% efficacy) .

Therapeutic Applications and Preclinical Data

Inflammatory Disease Models

-

Carrageenan-induced paw edema (rat): 32% reduction at 50 mg/kg vs. ibuprofen’s 28% .

-

Collagen-induced arthritis (mouse): Synovial IL-6 reduced by 58% (p<0.01) .

Metabolic Syndrome

-

ob/ob mice: Fasting glucose decreased 22% after 4 weeks (25 mg/kg bid).

-

Hepatic steatosis: Triglyceride content reduced 35% in high-fat diet models .

Table 3: Pharmacokinetic Profile (Rat IV/PO)

| Parameter | IV (5 mg/kg) | PO (50 mg/kg) |

|---|---|---|

| Cₘₐₓ (µg/mL) | 12.3 | 8.7 |

| Tₘₐₓ (h) | - | 2.1 |

| AUC₀–∞ (h·µg/mL) | 45.2 | 38.4 |

| Bioavailability | 100% | 85% |

Future Research Trajectories

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability (Papp 28 ×10⁻⁶ cm/s vs. 5 ×10⁻⁶ for parent) . Co-crystals with nicotinamide demonstrate enhanced dissolution rates (85% release in 30 min vs. 60% for free form).

Targeted Delivery Systems

Liposomal formulations (100 nm diameter) show 3.8-fold increased tumor accumulation in xenograft models compared to free drug . pH-sensitive nanoparticles release 90% payload at pH 5.5 (lysosomal conditions).

Combination Therapies

Synergy studies with metformin demonstrate additive effects on AMPK activation (1.8-fold vs. single agents) . Co-administration with dexamethasone in rheumatoid models reduces bone erosion scores by 44%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume